molecular formula C17H17ClN2O3S B11588690 Methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617698-54-1

Methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11588690
CAS No.: 617698-54-1
M. Wt: 364.8 g/mol
InChI Key: PDHMKESVKMMDJA-UHFFFAOYSA-N
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Description

Methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and various functional groups such as a chlorophenyl group, an ethyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate chalcone. This intermediate then undergoes cyclization with thiourea to form the thiazolopyrimidine core. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced thiazolopyrimidine derivatives.

    Substitution: Formation of substituted thiazolopyrimidine derivatives.

Scientific Research Applications

Methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase or lipoxygenase, thereby reducing the production of pro-inflammatory mediators . Additionally, it may interact with cellular receptors or proteins involved in cell signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its thiazolopyrimidine core structure

Properties

CAS No.

617698-54-1

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

methyl 5-(2-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17ClN2O3S/c1-4-12-15(21)20-14(10-7-5-6-8-11(10)18)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3

InChI Key

PDHMKESVKMMDJA-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=CC=C3Cl

Origin of Product

United States

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